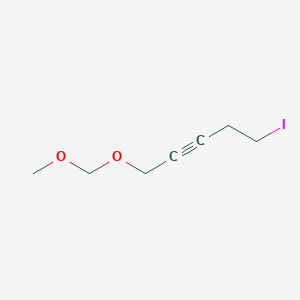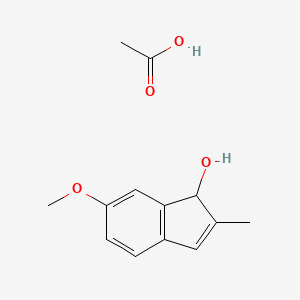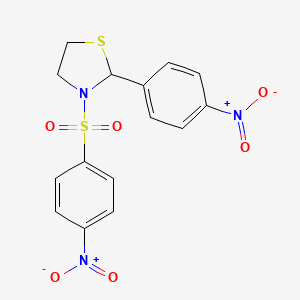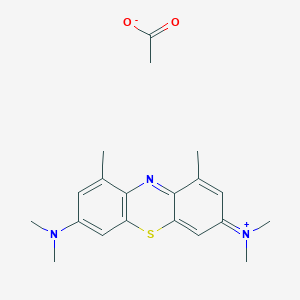
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is a complex organic compound known for its unique chemical properties and applications This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of N,N-dimethylaniline with a suitable phenothiazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the iminium ion intermediate. The final step involves the addition of acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced hydrogen-bonding properties and applications in fluorescence.
N,N-Dimethylaniline: A simpler compound used as a precursor in the synthesis of more complex molecules.
N,N-Dimethyl enaminones: Used as building blocks for a diverse range of heterocyclic compounds.
Uniqueness
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate stands out due to its unique combination of a phenothiazine core with a dimethylamino group and an iminium acetate moiety
Propiedades
Número CAS |
646059-21-4 |
|---|---|
Fórmula molecular |
C20H25N3O2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C18H22N3S.C2H4O2/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;1-2(3)4/h7-10H,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
ARPZYDDKGHNJDD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
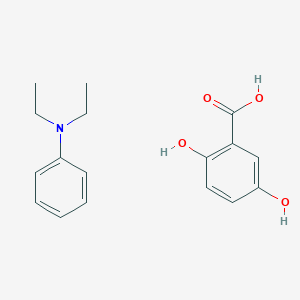
![1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one](/img/structure/B12590355.png)
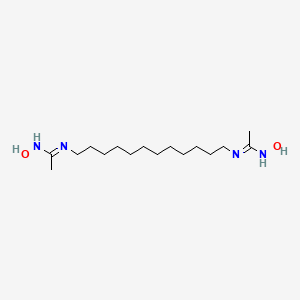
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)

![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
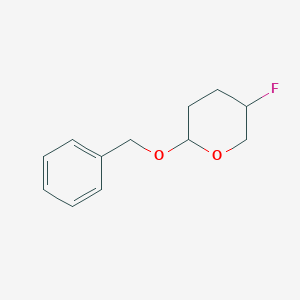
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)
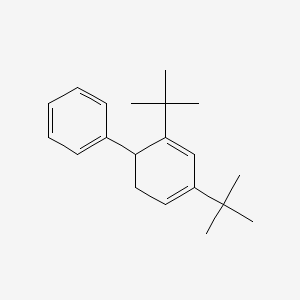
![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)
